molecular formula C11H7BrF3NO2S2 B14575121 3-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide CAS No. 61714-58-7

3-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

Cat. No.: B14575121
CAS No.: 61714-58-7
M. Wt: 386.2 g/mol
InChI Key: GOQAYQCRPTWBMV-UHFFFAOYSA-N
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Description

3-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide typically involves the reaction of 3-bromo-thiophene-2-sulfonyl chloride with 4-(trifluoromethyl)aniline under suitable conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

Mechanism of Action

The mechanism of action of 3-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom and thiophene ring contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is unique due to the combination of its functional groups. The presence of the trifluoromethyl group enhances its biological activity and stability, while the thiophene ring provides additional reactivity and potential for further functionalization.

Properties

CAS No.

61714-58-7

Molecular Formula

C11H7BrF3NO2S2

Molecular Weight

386.2 g/mol

IUPAC Name

3-bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H7BrF3NO2S2/c12-9-5-6-19-10(9)20(17,18)16-8-3-1-7(2-4-8)11(13,14)15/h1-6,16H

InChI Key

GOQAYQCRPTWBMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=C(C=CS2)Br

Origin of Product

United States

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